molecular formula C5H6F3NO B1466091 1-(Trifluoromethyl)cyclopropane-1-carboxamide CAS No. 1628184-67-7

1-(Trifluoromethyl)cyclopropane-1-carboxamide

Cat. No. B1466091
CAS RN: 1628184-67-7
M. Wt: 153.1 g/mol
InChI Key: IRUVVVCBXQYUCN-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopropane-1-carboxamide is a chemical compound with the empirical formula C5H5F3O2 . It has a molecular weight of 154.09 .


Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethyl)cyclopropane-1-carboxamide consists of a cyclopropane ring with a trifluoromethyl group and a carboxamide group attached . The average mass of the molecule is 153.102 Da and the monoisotopic mass is 153.040146 Da .


Physical And Chemical Properties Analysis

1-(Trifluoromethyl)cyclopropane-1-carboxamide is a solid substance . It has a melting point of 86-90 °C . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis of Medicinal Compounds

1-(Trifluoromethyl)cyclopropane-1-carboxamide: is utilized in the synthesis of various medicinal compounds due to its trifluoromethyl group, which is a common pharmacophore in drug design . The presence of this group can enhance the metabolic stability and lipophilicity of pharmaceuticals, making it a valuable moiety in medicinal chemistry.

Development of Agrochemicals

The compound’s unique structure is also explored in the development of agrochemicals. Its trifluoromethyl group can potentially improve the activity and selectivity of herbicides and pesticides, providing a tool for the development of more efficient and environmentally friendly agrochemicals .

Material Science Applications

In material science, 1-(Trifluoromethyl)cyclopropane-1-carboxamide can be used to modify the properties of polymers and coatings. The incorporation of fluorinated groups can lead to materials with enhanced chemical resistance, stability, and unique surface properties .

Catalysis

This compound serves as a ligand in catalytic systems, particularly in reactions that form carbon-carbon bonds. The trifluoromethyl group can influence the electronic properties of the catalyst, thereby affecting the reaction outcome .

Biological Studies

Researchers use 1-(Trifluoromethyl)cyclopropane-1-carboxamide in biological studies to investigate the role of fluorinated compounds in biological systems. This can lead to a better understanding of the interaction between fluorinated drugs and their targets .

Analytical Chemistry

In analytical chemistry, derivatives of 1-(Trifluoromethyl)cyclopropane-1-carboxamide are employed as standards or reagents in various spectroscopic and chromatographic techniques, aiding in the detection and quantification of complex molecules .

Fluorine Chemistry Research

The compound is a subject of research in fluorine chemistry, where scientists explore its reactivity and stability to develop new synthetic methodologies and understand the behavior of fluorinated compounds .

Optoelectronic Devices

Due to its electronic properties, 1-(Trifluoromethyl)cyclopropane-1-carboxamide is investigated for use in optoelectronic devices. The fluorinated groups can alter the electronic characteristics of semiconductors and conductors, which is crucial for the development of advanced electronic components .

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also be corrosive to metals and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-(trifluoromethyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUVVVCBXQYUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)cyclopropane-1-carboxamide

Synthesis routes and methods

Procedure details

A solution of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (0.5 g, 3.24 mmol) in DCM (5 mL) was treated with oxalyl chloride (0.355 mL, 4.06 mmol) and 1 drop of DMF, stirred for 1 h at RT, added drop-wise to a solution of NH4OH (˜15M, 5 mL, ˜75 mmol) in THF (5 mL) and stirred at RT overnight. The solids were removed via filtration through diatomaceous earth and rinsed well with 4:1 DCM/THF. The filtrate was saturated with solid NaCl, extracted with 4:1 DCM/THF (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford 1-(trifluoromethyl)cyclopropanecarboxamide (440 mg, 89%). 1H NMR (400 MHz, DMSO-d6): δ 7.31 (s, 1H), 7.15 (s, 1H), 1.29-1.24 (m, 2H), 1.19-1.15 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.355 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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